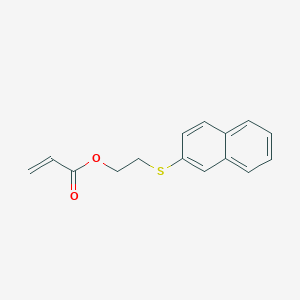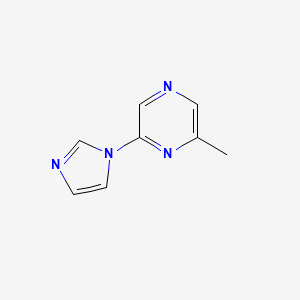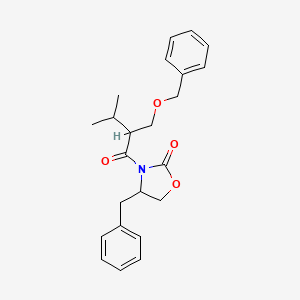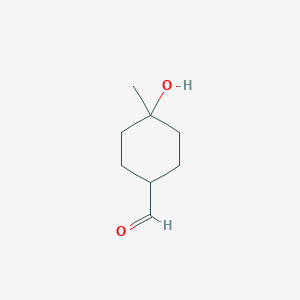
(5-methoxy-1H-indol-2-yl)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxy-1H-indol-2-yl)methanediol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 5-position of the indole ring and a methanediol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-2-yl)methanediol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from 5-methoxyaniline through a Fischer indole synthesis.
Formylation: The 5-methoxyindole undergoes formylation at the 2-position using a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphoric acid.
Reduction: The resulting 2-formyl-5-methoxyindole is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-1H-indol-2-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The methanediol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction of the methanediol group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: 5-methoxy-1H-indole-2-carboxylic acid
Reduction: 5-methoxy-1H-indol-2-ylmethanol
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
(5-methoxy-1H-indol-2-yl)methanediol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study indole metabolism and its effects on biological systems.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-methoxy-1H-indol-2-yl)methanediol involves its interaction with various molecular targets and pathways. The methoxy group and the indole ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole: Lacks the methanediol group and has different reactivity and biological activity.
2-methyl-5-methoxyindole: Similar structure but with a methyl group instead of a methanediol group.
5-methoxy-1H-indole-2-carboxylic acid: An oxidized form of (5-methoxy-1H-indol-2-yl)methanediol.
Uniqueness
This compound is unique due to the presence of both the methoxy and methanediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-2-yl)methanediol |
InChI |
InChI=1S/C10H11NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,10-13H,1H3 |
InChI Key |
XAXDQBVFWXZMAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12276758.png)
![5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B12276768.png)
![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)

![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12276794.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)



![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)

